Flumatinib

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El mesilato de HHGV678 tiene una amplia gama de aplicaciones de investigación científica, entre las que se incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la cinasa y los mecanismos de reacción.

Biología: Se investiga por sus efectos en las vías de señalización celular y la expresión génica.

Medicina: Se explora como un posible agente terapéutico para la leucemia mieloide crónica y otros cánceres.

Industria: Se utiliza en el desarrollo de nuevos medicamentos y estrategias terapéuticas

Mecanismo De Acción

El mesilato de HHGV678 ejerce sus efectos inhibiendo selectivamente la tirosina cinasa Bcr-Abl. Esta inhibición impide la fosforilación de las moléculas de señalización descendentes como Stat5 y Erk1/2, lo que lleva a la supresión del crecimiento y la proliferación tumoral. El compuesto también se dirige a otras cinasas como c-Abl, PDGFRβ y c-Kit, lo que contribuye a su actividad anticancerígena de amplio espectro .

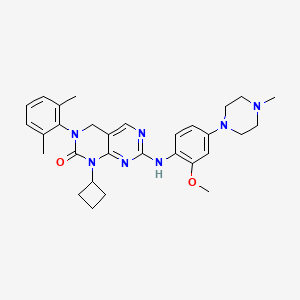

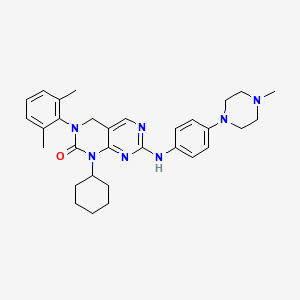

Compuestos similares:

Mesilato de imatinib: Otro inhibidor de Bcr-Abl utilizado en el tratamiento de la leucemia mieloide crónica.

Dasatinib: Un inhibidor de múltiples cinasas con actividad contra Bcr-Abl y otras cinasas.

Nilotinib: Un inhibidor selectivo de Bcr-Abl con mayor potencia y especificidad

Singularidad del mesilato de HHGV678: El mesilato de HHGV678 es único debido a su alta selectividad y potencia contra Bcr-Abl, así como a su capacidad para superar la resistencia a otros inhibidores como el imatinib. Esto lo convierte en un compuesto valioso en el tratamiento de las formas resistentes de la leucemia mieloide crónica .

Safety and Hazards

Adverse events (AEs) commonly associated with flumatinib encompassed limb discomfort, gastrointestinal reactions, and elevated transaminase levels, with thrombocytopenia being the most frequently observed hematologic AE . The drug-related AEs associated with both treatments were primarily low-grade and tolerable events .

Direcciones Futuras

Flumatinib exhibited notable efficacy and safety as a therapeutic option for patients with chronic phase CML, whether utilized as a first-line or post-line treatment . In comparison to imatinib, initial administration of this compound resulted in more profound and expeditious molecular responses . The utilization of this compound as a post-line therapeutic approach during the early stage of treatment exhibits a favorable influence on patient prognosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial del mesilato de HHGV678 sigue una ruta sintética similar, pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo involucrando sistemas automatizados y estrictas medidas de control de calidad para mantener la coherencia y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El mesilato de HHGV678 se somete a diversas reacciones químicas, entre las que se incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones suelen implicar temperaturas y niveles de pH controlados para garantizar la reacción deseada .

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Propiedades

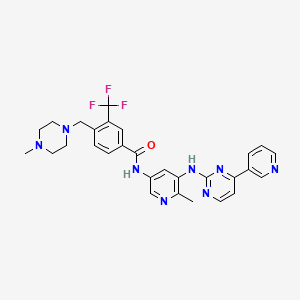

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCJYEYYYGBROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237779 | |

| Record name | Flumatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895519-90-1 | |

| Record name | Flumatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flumatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMBATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4009Y24AI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of Flumatinib?

A: this compound primarily targets the breakpoint cluster region-abelson (BCR-ABL1) tyrosine kinase, a constitutively active enzyme frequently implicated in chronic myeloid leukemia (CML) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It also demonstrates inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and mast/stem cell growth factor receptor (c-Kit) [, ].

Q2: How does this compound inhibit BCR-ABL1 kinase activity?

A: this compound acts as a tyrosine kinase inhibitor, specifically targeting the ATP-binding site of BCR-ABL1. This competitive binding prevents ATP from binding, thereby blocking the kinase's ability to phosphorylate downstream signaling molecules [, , ].

Q3: What are the downstream consequences of BCR-ABL1 inhibition by this compound?

A: By inhibiting BCR-ABL1, this compound disrupts key signaling pathways involved in cell proliferation, survival, and differentiation of leukemia cells. This ultimately leads to the inhibition of leukemic cell growth and promotes apoptosis [, , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C28H28F3N7O2, and its molecular weight is 547.57 g/mol [].

Q5: Is there any spectroscopic data available for this compound?

A: Yes, this compound has been characterized using infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and electrospray ionization-mass spectrometry (ESI-MS) techniques [].

Q6: Are there different crystal forms of this compound, and do they impact its stability or application?

A: Research indicates the existence of different crystal forms of this compound mesylate, notably crystal form C. This specific form exhibits enhanced stability and solubility compared to other forms, potentially influencing its formulation and bioavailability [, ].

Q7: Does this compound possess any catalytic properties?

A: this compound is not known to exhibit catalytic properties. It primarily functions as an inhibitor of tyrosine kinases, specifically BCR-ABL1, PDGFR, and c-Kit [, , ].

Q8: Have computational chemistry approaches been employed to study this compound?

A: Yes, molecular modeling studies have been conducted to investigate the binding interactions between this compound and the kinase domain of KIT. These simulations provide insights into the structural basis for this compound's ability to overcome drug resistance conferred by specific mutations in the activation loop of KIT [].

Q9: Are there specific structural modifications of this compound that impact its activity or selectivity?

A: While specific structure-activity relationship (SAR) studies for this compound are limited in the provided research, it is known that the trifluoromethyl and pyridine groups play a role in its enhanced activity against BCR-ABL1 compared to Imatinib. Further research is needed to fully elucidate the impact of specific structural modifications on its activity and selectivity profile [, ].

Q10: What is the pharmacokinetic profile of this compound?

A: Studies in patients with CML-CP revealed that this compound reaches maximum plasma concentration (Cmax) approximately 2 hours after oral administration. It exhibits a slow elimination with a mean apparent terminal half-life (t1/2) ranging from 16.0 to 16.9 hours [].

Q11: Does this compound show dose-proportional pharmacokinetics?

A: Yes, this compound demonstrates dose-proportional pharmacokinetics for both Cmax and area under the curve (AUC) following single and multiple doses of 400 mg and 600 mg in patients with CML-CP [].

Q12: How does this compound distribute in the body?

A: While detailed distribution studies are limited in the provided research, analysis of this compound and its metabolites in various biological matrices (plasma, urine, feces) suggests distribution to different tissues [, ]. Further research is needed to fully characterize its tissue distribution profile.

Q13: What are the primary metabolic pathways of this compound?

A: this compound is primarily metabolized through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to the formation of various metabolites [, ].

Q14: Does this compound exhibit drug-drug interactions?

A: Yes, in vitro and in vivo studies indicate that this compound metabolism is primarily mediated by CYP3A4. Therefore, co-administration with CYP3A4 inhibitors, such as erythromycin, cyclosporine, voriconazole, and isavuconazole, can significantly increase this compound plasma concentrations [, ].

Q15: Has this compound demonstrated efficacy in preclinical models of CML?

A: Yes, this compound has shown promising in vitro and in vivo activity against various BCR-ABL1-positive cell lines and animal models of CML, including those resistant to Imatinib or Sunitinib [].

Q16: What is the clinical efficacy of this compound in CML patients?

A: Numerous clinical trials and real-world studies have demonstrated that this compound exhibits significant efficacy in patients with CML-CP, both as a first-line therapy and in those resistant or intolerant to prior TKI therapies [, , , , , , , , , , , , , , , ].

Q17: Has this compound been evaluated in other hematological malignancies?

A: Research indicates that this compound is also being investigated for its therapeutic potential in other hematological malignancies, including Ph-positive acute lymphoblastic leukemia (ALL) [, , , ]. Preliminary results suggest promising efficacy in this patient population.

Q18: Are there known mechanisms of resistance to this compound?

A: While this compound demonstrates efficacy in CML patients resistant to Imatinib or other TKIs, the emergence of acquired resistance remains a concern. Although specific resistance mechanisms are not extensively discussed in the provided research, the potential for mutations within the BCR-ABL1 kinase domain, particularly the T315I mutation, could contribute to this compound resistance [, , , ].

Q19: Are there publicly available resources for further research on this compound?

A19: Information regarding this compound, such as clinical trial data (e.g., NCT02204644, NCT04591197), can be accessed through platforms like ClinicalTrials.gov. Additionally, scientific databases like PubMed and Semantic Scholar provide access to published research articles on this compound.

Q20: When was this compound first approved for the treatment of CML?

A: this compound received its first approval for the treatment of CML-CP in China in 2019 [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)

![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)

![3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611891.png)

![(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B611894.png)

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)